Imine vs. Carbonyl Scaffold Differentiation in Thymidylate Synthase Inhibition
A QSAR study of 196 antifolate thymidylate synthase (TYMS) inhibitors by Khairullina et al. (2018) directly compared quinazolin-4-one and quinazolin-4-imine derivatives using the GUSAR 2013 program. Both scaffolds were included in the same training set, and the resulting consensus models (R²_TR = 0.855–0.922; Q²_TR = 0.810–0.895) revealed that the imine vs. carbonyl at position 4 is a critical determinant of predicted TYMS inhibitory potency [1]. The study explicitly notes that QSAR models built on 2-methylquinazolin-4-one derivatives exhibit reduced prognostic accuracy for quinazolin-4-imine-containing antifolates, indicating divergent SAR landscapes [1].
| Evidence Dimension | QSAR model applicability and scaffold-dependent TYMS inhibitory activity |
|---|---|
| Target Compound Data | Quinazolin-4(3H)-imine derivatives included in QSAR training set; structural formulas I-IV encompass both imine and carbonyl scaffolds; IC₅₀ range across full dataset: 0.4–380,000 nM |
| Comparator Or Baseline | 2-methylquinazolin-4-one derivatives; QSAR models built on carbonyl scaffold alone show low prognostic ability for imine-containing antifolates |
| Quantified Difference | QSAR model accuracy reduction when extrapolating from quinazolin-4-one to quinazolin-4-imine derivatives (specific fold-change not reported; models require supplementation with imine-containing training compounds) |
| Conditions | In silico QSAR using GUSAR 2013; MNA and QNA descriptors; self-consistent regression; 6 consensus models; murine TYMS inhibition data |
Why This Matters
For procurement decisions in TYMS-targeted drug discovery programs, quinazolin-4(3H)-imines cannot be selected or optimized using SAR models derived exclusively from quinazolin-4(3H)-one data, necessitating scaffold-specific compound libraries.
- [1] Khairullina, V.R., Gimadieva, A.R., Gerchikov, A.Y., Mustafin, A.G., Zarudii, F.S. Quantitative structure-activity relationship of the thymidylate synthase inhibitors of Mus musculus in the series of quinazolin-4-one and quinazolin-4-imine derivatives. Journal of Molecular Graphics and Modelling, 2018, 85, 198-211. View Source
